

Spectroscopic Data of Norcarane: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Norcarane
CAS No.:	14214-86-9
Cat. No.:	B1213215

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Norcarane** (Bicyclo[4.1.0]heptane), a saturated bicyclic organic compound. The information presented herein is essential for the structural elucidation, identification, and characterization of this molecule and its derivatives in various research and development applications, including drug discovery and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of **Norcarane** reveals distinct signals corresponding to the different types of protons present in its strained bicyclic structure. The chemical shifts (δ)

are influenced by the electronic environment and spatial arrangement of the protons.

Table 1: ¹H NMR Spectroscopic Data for **Norcarane**

Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H1, H6	0.4 - 0.6	Multiplet	-	Bridgehead protons
H7 (endo)	0.2 - 0.3	Multiplet	-	Cyclopropyl proton (cis to cyclohexyl ring)
H7 (exo)	0.6 - 0.8	Multiplet	-	Cyclopropyl proton (trans to cyclohexyl ring)
H2, H5 (axial)	1.0 - 1.2	Multiplet	-	Cyclohexyl protons
H2, H5 (equatorial)	1.7 - 1.9	Multiplet	-	Cyclohexyl protons
H3, H4 (axial)	1.2 - 1.4	Multiplet	-	Cyclohexyl protons
H3, H4 (equatorial)	1.5 - 1.7	Multiplet	-	Cyclohexyl protons

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the **Norcarane** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Norcarane**

Carbon Atom	Chemical Shift (ppm)
C1, C6	~18 - 20
C7	~12 - 14
C2, C5	~23 - 25
C3, C4	~22 - 24

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of **Norcarane** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as Tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.

Instrumentation and Acquisition Parameters:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- **¹H NMR:**
 - **Pulse Sequence:** A standard single-pulse experiment.
 - **Acquisition Time:** Typically 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.
- **¹³C NMR:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance sensitivity.

- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **Norcarane**, the IR spectrum is characteristic of a saturated hydrocarbon containing a cyclopropane ring.

Table 3: IR Spectroscopic Data for **Norcarane**

Wavenumber (cm^{-1})	Intensity	Assignment
~3070	Medium	C-H stretching (cyclopropyl)
2925 - 2940	Strong	Asymmetric C-H stretching (cyclohexyl -CH ₂)
2850 - 2860	Strong	Symmetric C-H stretching (cyclohexyl -CH ₂)
~1450	Medium	-CH ₂ - scissoring (cyclohexyl)
~1020	Medium	Cyclopropane ring deformation

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: As **Norcarane** is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of **Norcarane** in a suitable solvent (e.g., CCl_4) can be prepared and placed in a liquid cell.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Spectral Range: Typically $4000\text{-}400\text{ cm}^{-1}$.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty salt plates or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of **Norcarane** is obtained by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Table 4: Mass Spectrometry Data for **Norcarane**

m/z	Relative Intensity (%)	Assignment
96	30	Molecular ion [M] ⁺
81	100	[M - CH ₃] ⁺ (Base Peak)
67	85	[M - C ₂ H ₅] ⁺ or loss of ethene from cyclohexyl ring
54	50	Cyclohexene radical cation from retro-Diels-Alder type fragmentation
41	60	Allyl cation [C ₃ H ₅] ⁺
39	45	Cyclopropenyl cation [C ₃ H ₃] ⁺

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of **Norcarane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

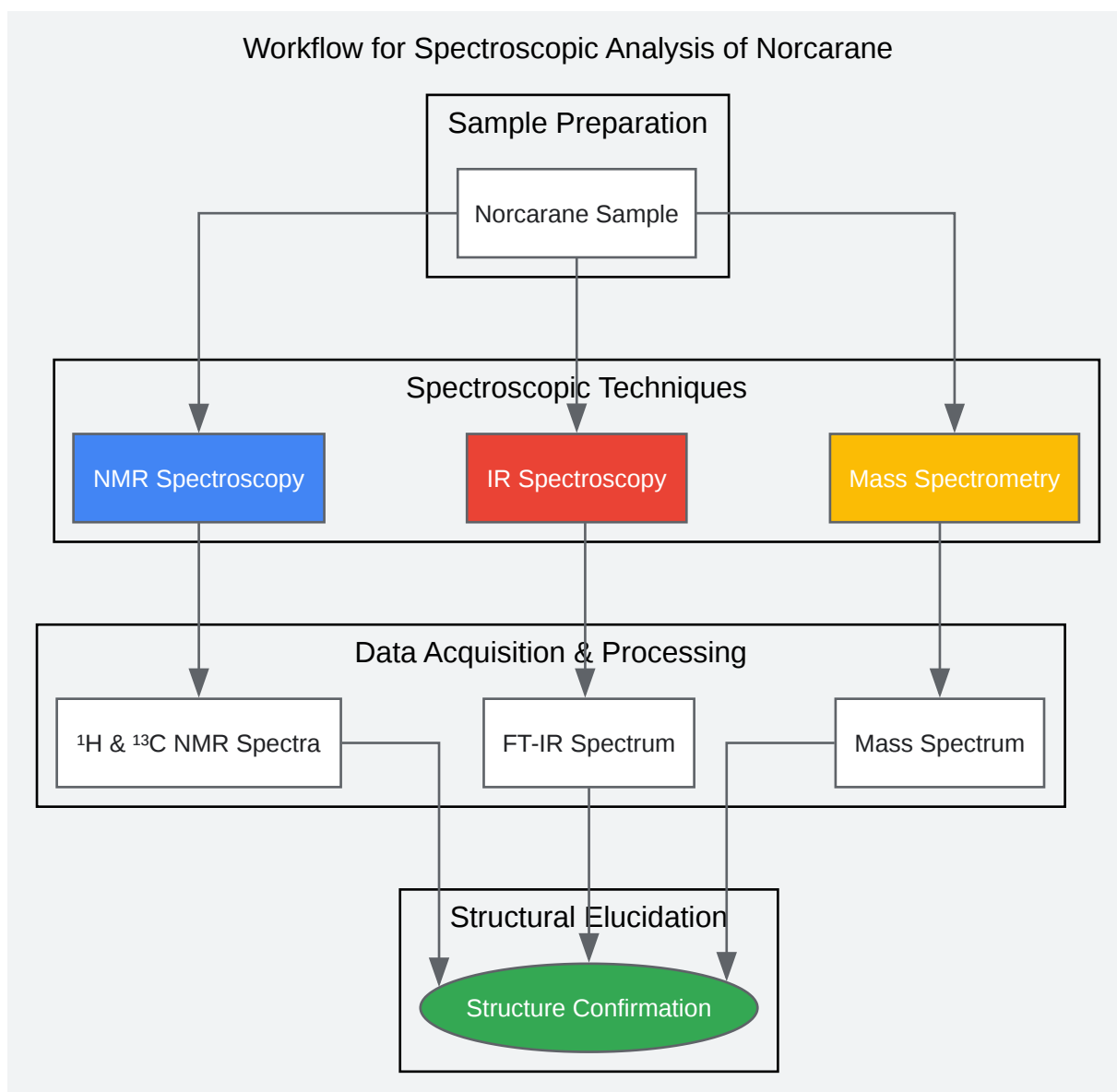
Instrumentation and Parameters:

- Gas Chromatograph (GC):

- Injection Mode: Split injection.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.
- Mass Spectrometer (MS):
 - Ionization Method: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-350.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Norcarane**.



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Caption: Logical workflow for the spectroscopic analysis of **Norcarane**.

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